N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-10-14-15-12(18-10)13-11(16)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMECILGTHXDYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves the following steps:
Formation of 5-ethyl-1,3,4-thiadiazol-2-amine: This can be achieved by reacting ethyl hydrazinecarbothioamide with an appropriate oxidizing agent, such as iodine or bromine, under acidic conditions.
Coupling with 2-methoxybenzoyl chloride: The resulting 5-ethyl-1,3,4-thiadiazol-2-amine is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with different substituents on the thiadiazole ring.
Scientific Research Applications
Medicine: The compound has shown promise as an anticancer agent, exhibiting cytotoxic properties against various cancer cell lines. It has also been investigated for its anti-inflammatory and anticonvulsant activities.
Agriculture: Thiadiazole derivatives are known for their pesticidal properties, and this compound may be used in the development of new pesticides.
Materials Science: The unique structural properties of thiadiazoles make them suitable for use in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to its biological effects.
Pathways Involved: Potential pathways include inhibition of specific enzymes, modulation of signaling pathways, and disruption of cellular functions.
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is compared with other thiadiazole derivatives, highlighting its uniqueness:
Similar Compounds: Other thiadiazole derivatives include butazolamide, acetazolamide, and various other substituted thiadiazoles.
Uniqueness: The presence of the 2-methoxybenzamide moiety in this compound provides distinct chemical and biological properties compared to other thiadiazole derivatives.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
